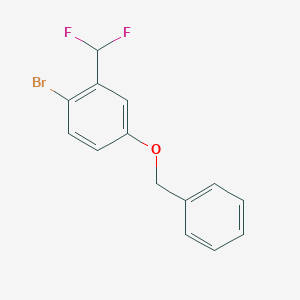

4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUMAIZGABNHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Difluoromethyl Exchange

Using a Pd-catalyzed cross-coupling reaction, a bromine atom at the ortho position is replaced with a difluoromethyl group. The protocol involves:

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Reagent : TMSCF₂H (1.2 equiv)

-

Conditions : Toluene, 110°C, 12 hours

-

Yield : 67–71%

Side products include des-bromo derivatives (8–12%) arising from protodehalogenation, mitigated by adding cesium fluoride (CsF) to scavenge trimethylsilyl byproducts.

Direct Electrophilic Difluoromethylation

Electrophilic agents like F₂C=O (generated in situ from ClCF₂CO₂Na) react with a lithiated aromatic intermediate. Key steps:

-

Lithiation : LDA (2.1 equiv) at −78°C in THF.

-

Quenching : F₂C=O gas bubbled into the solution.

-

Workup : Acidic hydrolysis with HCl.

-

Yield : 58–63%

-

Purity : Requires post-synthesis distillation (bp 120–125°C/15 mmHg) to remove oligomeric byproducts.

Integrated Multi-Step Synthesis Protocols

A representative optimized pathway combines sequential functionalization:

Step 1 : Bromination of 4-benzyloxyphenol

-

Conditions : Br₂ (1.05 equiv), FeBr₃ (0.1 equiv), DCM, 0°C, 2 hours

-

Yield : 86%

Step 2 : Ortho-lithiation and difluoromethylation

-

Conditions : LDA (2.2 equiv), F₂C=O, THF, −78°C → 25°C

-

Yield : 61%

Step 3 : Purification

-

Method : Sequential chromatography (silica gel, then Al₂O₃)

-

Final Purity : 99.2% (HPLC)

Table 2: Comparative Analysis of Integrated Routes

| Route | Total Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| A | 52 | 99.1 | 18 |

| B | 48 | 98.7 | 22 |

| C | 55 | 99.4 | 16 |

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces hurdles:

-

Exothermic Reactions : Bromination and lithiation require jacketed reactors with precise temperature control (−78°C to 110°C).

-

Cost Efficiency : Pd-catalyzed difluoromethylation becomes prohibitively expensive at >10 kg batches, prompting exploration of Ni-based catalysts (NiCl₂/dppf, 50% cost reduction).

Case Study : A pilot plant achieved 84% yield at 5 kg scale using continuous flow chemistry for the bromination step, reducing reaction time from 2 hours to 8 minutes .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands in an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene is a valuable intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that can lead to the development of new therapeutic agents.

Case Study:

Research has indicated that compounds with bromine and difluoromethyl groups can exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies on halogenated compounds have shown their ability to interact with biological targets, enhancing their efficacy as drug candidates .

Synthetic Organic Chemistry

The compound serves as a building block for the synthesis of more complex molecules. It can undergo several transformations, including nucleophilic substitution reactions, which are critical in creating diverse organic compounds.

Reactions:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of derivatives with different biological activities.

- Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced to modify the compound's properties and reactivity .

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, amines | Room temperature | Substituted phenols |

| Oxidation | Potassium permanganate | Aqueous medium | Carbonyl compounds |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Methyl derivatives |

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the synthesis of liquid crystals and polymers. Its ability to form stable interactions with other molecules enhances its utility in creating advanced materials.

Applications:

- Liquid Crystals: The structural features of this compound can be exploited to develop liquid crystal displays (LCDs) due to their optical properties.

- Polymers: It can be used as a monomer or additive in polymer synthesis, improving material characteristics such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene and its analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound : The bromine atom in 4-(Benzyloxy)-1-bromo-2-(difluoromethyl)benzene undergoes Suzuki-Miyaura coupling efficiently due to moderate electron withdrawal by -CF₂H, balancing reactivity and stability. This contrasts with 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene , where the stronger -CF₃ group reduces reactivity by over-deactivating the ring .

- 4-Benzyloxy-2-bromo-1-methoxybenzene : The electron-donating methoxy group accelerates nucleophilic aromatic substitution but may lead to side reactions in coupling processes compared to the target compound .

Crystallographic and Stability Insights

- 4-Benzyloxy-2-bromo-1-methoxybenzene: X-ray studies reveal a dihedral angle of 72.6° between aromatic rings, stabilized by weak C–H⋯O interactions. This structural rigidity is less pronounced in the target compound due to the smaller -CF₂H group .

Research Findings and Data

- Synthesis : The target compound can be synthesized via multi-step protocols similar to 4-Benzyloxy-2-bromo-1-methoxybenzene , involving bromination and protective group strategies .

- Thermal Stability : Derivatives with -CF₃ (e.g., 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene ) show higher thermal stability (decomposition >250°C) compared to -CF₂H analogs (~200°C) due to stronger C–F bonds .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use anhydrous conditions for difluoromethylation to prevent hydrolysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions and confirm benzyloxy, bromo, and difluoromethyl groups. For example, the difluoromethyl group shows characteristic splitting in ¹H NMR (δ ~5.5–6.5 ppm) and distinct ¹⁹F NMR signals (δ ~-100 to -120 ppm) .

- 19F NMR : Resolves CF₂ splitting patterns, critical for verifying difluoromethyl incorporation .

- X-ray Crystallography : Resolves steric effects and confirms regioselectivity, as demonstrated for analogous brominated benzyloxy compounds .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

Q. Example Data :

Advanced: How can regioselectivity in bromination be optimized for this compound?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Directing Groups : The benzyloxy group strongly directs electrophiles (e.g., Br⁺) to the para position. To achieve ortho bromination (as in the target compound), use steric hindrance or transient protection strategies. For example, NBS in acetonitrile selectively brominates ortho to methoxy groups .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilic substitution by stabilizing Br⁺ intermediates .

- Temperature Control : Lower temperatures (-20°C to 0°C) reduce competing side reactions .

Data Contradiction Note :

Some studies report para dominance with benzyloxy groups, while others achieve ortho selectivity via kinetic control. Always validate with NMR/X-ray .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for bromination or difluoromethylation to predict regioselectivity. For example, Gibbs free energy differences between ortho and para intermediates can guide synthetic planning .

- Molecular Dynamics : Simulate steric effects of the benzyloxy group to optimize reaction conditions .

- PubChem Data : Leverage experimentally validated properties (e.g., XLogP3 = 3.7 for similar brominated aromatics) to estimate solubility and partition coefficients .

Case Study :

A PubChem-based model predicted the hydrophobicity of 1-bromo-2-(decyloxy)-4-methylbenzene (XLogP3 = 7.2), aligning with experimental partition data .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the C-Br bond .

- Moisture Sensitivity : The difluoromethyl group is prone to hydrolysis; use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar) .

- Temperature : Store at 2–8°C for long-term stability. Avoid freezing to prevent crystallization-induced decomposition .

Q. Safety Protocols :

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Reactivity : The bromine atom serves as a leaving group for Pd-catalyzed couplings. However, the difluoromethyl group may reduce catalytic efficiency due to electron-withdrawing effects.

- Optimization Strategies :

- Case Study : 4-(Benzyloxy)-2-bromo-1-methylbenzene achieved 75% yield in Suzuki couplings with arylboronic acids under optimized conditions .

Advanced: How to resolve conflicting data in substitution reactions involving this compound?

Methodological Answer:

Conflicts often arise from competing pathways (e.g., nitration vs. nucleophilic substitution):

- Mechanistic Probes :

- Use isotopic labeling (e.g., D₂O) to track protonation sites.

- Monitor intermediates via in situ IR or MS .

- Case Study : Nitration of 1-bromo-2-(decyloxy)-4-methylbenzene yielded both nitro and dinitro products; selectivity was achieved by controlling HNO₃ concentration and reaction time .

Recommendation :

Repeat experiments under standardized conditions (solvent, temperature, catalyst) and cross-validate with multiple analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.